molecular formula C6H6N4 B2502748 [1,2,4]Triazolo[4,3-a]pyridin-7-amine CAS No. 1082448-58-5; 1379186-04-5

[1,2,4]Triazolo[4,3-a]pyridin-7-amine

Cat. No.: B2502748
CAS No.: 1082448-58-5; 1379186-04-5
M. Wt: 134.142
InChI Key: CZIRYHGCQCRSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-amine (CAS 1082448-58-5) is a high-purity chemical compound offered for research and further manufacturing applications. This compound belongs to the class of triazolopyridines, which are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The triazolopyridine core is a key structural motif in various pharmacologically active substances . For instance, the triazolopyridine derivative trazodone is a clinically used antidepressant, highlighting the therapeutic relevance of this chemical class . Research into similar structures has demonstrated potential for a wide range of biological activities, including serving as antifungal, antibacterial, and anticonvulsant agents . Furthermore, studies on related triazolopyridine compounds have identified them as potential therapeutic agents for conditions like autoimmune hepatitis, acting as inhibitors of pro-inflammatory mediators such as nitric oxide (NO) and TNF-α . The structure of this amine-functionalized derivative also suggests its potential utility as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRYHGCQCRSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720980
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082448-58-5, 1379186-04-5
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[4,3-a]pyridin-7-amine
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Triazolopyrimidines (e.g., [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine derivatives):

  • Structural Difference : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
  • Impact : Pyrimidine’s electron-deficient nature enhances π-π stacking interactions in biological targets, improving binding affinity in kinase inhibitors .
  • Example : 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 85841-26-5) exhibits anti-tubercular activity (MIC = 0.5 µg/mL) due to its enhanced lipophilicity from the chlorophenyl substituent .

Triazolopyrazines (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-amine derivatives):

  • Structural Difference : Incorporates a pyrazine ring fused to triazole.
  • Impact : Increased hydrogen-bonding capacity improves solubility but reduces metabolic stability in vivo .
Substituent Variations in Triazolopyridines
Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference CAS/ID
[1,2,4]Triazolo[4,3-a]pyridin-7-amine H (parent compound) 148.16 Base scaffold for functionalization 1082448-58-5
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl at position 7 149.15 Improved metabolic stability 117888-93-4
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Methyl at position 3 148.17 Enhanced solubility in polar solvents 1214900-87-4
This compound hydrochloride HCl salt 170.60 Increased crystallinity for formulation 1598386-14-1
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Chlorine at position 7 168.58 Intermediate for cross-coupling reactions 1378832-94-0

Key Observations :

  • Methylation (e.g., at position 3 or 7) improves pharmacokinetic properties but may reduce target engagement due to steric hindrance .
  • Halogenation (e.g., Cl or Br at position 7) enhances electrophilicity, facilitating Suzuki-Miyaura couplings for diversification .
  • Hydrochloride salts improve bioavailability by enhancing water solubility, critical for oral drug delivery .

Q & A

Q. What are the standard synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-7-amine?

The synthesis typically involves cyclization reactions between triazole precursors and pyridine derivatives. A common approach includes reacting 1,2,4-triazoles with α,β-unsaturated esters or nitriles under basic conditions (e.g., potassium carbonate in dimethylformamide). For example, ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is synthesized via this method, achieving ~72% yield . Modifications to the core structure (e.g., introducing methyl groups) may require additional steps, such as alkylation or reduction, using agents like sodium borohydride .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing amine and triazole protons.
  • X-ray diffraction: Resolves planar geometry of the fused triazole-pyridine system, with deviations <0.1 Å in bond lengths .
  • Mass spectrometry: Validates molecular weight (e.g., 133.154 g/mol for the methyl derivative) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related triazolopyridines exhibit DNA intercalation (e.g., triazoloquinoxaline derivatives show IC₅₀ values <10 µM against HepG2 and MCF-7 cells) . Assays like fluorescence displacement (ethidium bromide competition) or enzyme inhibition studies (e.g., kinase assays) are used to evaluate biological activity .

Q. What are the stability and storage requirements for this compound?

Store at 2–8°C in dark, anhydrous conditions to prevent degradation. Polar aprotic solvents (e.g., DMF) enhance stability during reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Key variables include:

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
  • Catalysts: Bases like K₂CO₃ or DBU accelerate cyclization .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions . For example, substituting methyl groups at the 3-position increases yield by 15% due to reduced steric hindrance .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound purity. Strategies include:

  • Reproducibility checks: Validate results across multiple cell lines (e.g., HCT-116 vs. HepG2) .
  • Metabolite profiling: LC-MS to identify degradation products affecting activity .
  • Binding assays: Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD values) .

Q. What computational tools predict the biological targets of triazolopyridines?

Molecular docking (AutoDock, Glide) and pharmacophore modeling identify potential targets like kinases or DNA topoisomerases. For example, triazoloquinoxalines show strong docking scores (-9.2 kcal/mol) against DNA gyrase . ADMET predictions (SwissADME) assess bioavailability and toxicity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications: Introduce halogens (e.g., 7-bromo derivatives) to enhance lipophilicity .
  • Side-chain variations: Compare N-propyl vs. N-cyclopentyl groups for steric effects .
  • Bioisosteres: Replace triazole with pyrazole to evaluate ring flexibility . Quantitative SAR (QSAR) models using Hammett constants or logP values correlate substituents with activity .

Q. What analytical methods distinguish closely related triazolopyridine isomers?

  • HPLC-MS: Separates isomers based on retention times and mass fragments .
  • 2D NMR (COSY, NOESY): Identifies coupling patterns between triazole and pyridine protons .
  • X-ray crystallography: Resolves substituent positions (e.g., methyl at C3 vs. C8) .

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